molecular formula C19H19FN4O3S B4871477 N-(2-FLUOROPHENYL)-2-{[5-(2-FURYL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

N-(2-FLUOROPHENYL)-2-{[5-(2-FURYL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B4871477
M. Wt: 402.4 g/mol
InChI Key: HQXHRBTYPCKRDI-UHFFFAOYSA-N
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Description

N-(2-FLUOROPHENYL)-2-{[5-(2-FURYL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: is a complex organic compound that features a combination of fluorophenyl, furyl, tetrahydrofuran, and triazole groups. Compounds with such diverse functional groups are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-FLUOROPHENYL)-2-{[5-(2-FURYL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE likely involves multiple steps, including the formation of the triazole ring, the introduction of the fluorophenyl group, and the attachment of the furyl and tetrahydrofuran groups. Typical reaction conditions might include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.

    Introduction of the fluorophenyl group: This might involve nucleophilic substitution reactions using fluorobenzene derivatives.

    Attachment of the furyl and tetrahydrofuran groups: These steps could involve various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would scale up these synthetic routes, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-FLUOROPHENYL)-2-{[5-(2-FURYL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: can undergo various chemical reactions, including:

    Oxidation: The furyl and tetrahydrofuran groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The triazole ring and other functional groups can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carbonyl derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

N-(2-FLUOROPHENYL)-2-{[5-(2-FURYL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: could have various applications in scientific research, including:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(2-FLUOROPHENYL)-2-{[5-(2-FURYL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other triazole derivatives, fluorophenyl compounds, and molecules with furyl or tetrahydrofuran groups. Examples could be:

    1,2,4-Triazole derivatives: Known for their antifungal and antibacterial properties.

    Fluorophenyl compounds: Often used in pharmaceuticals for their enhanced metabolic stability.

    Furyl compounds: Common in natural products and synthetic drugs.

    Tetrahydrofuran derivatives: Used in various chemical syntheses and as solvents.

Uniqueness

The uniqueness of N-(2-FLUOROPHENYL)-2-{[5-(2-FURYL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE lies in its combination of diverse functional groups, which could confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[[5-(furan-2-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3S/c20-14-6-1-2-7-15(14)21-17(25)12-28-19-23-22-18(16-8-4-10-27-16)24(19)11-13-5-3-9-26-13/h1-2,4,6-8,10,13H,3,5,9,11-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXHRBTYPCKRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=NN=C2SCC(=O)NC3=CC=CC=C3F)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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